Cas no 1805609-92-0 (3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile)

3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile
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- Inchi: 1S/C8H4F2IN3O2/c9-7(10)5-6(14(15)16)4(1-2-12)3-13-8(5)11/h3,7H,1H2
- InChI Key: MNENFEVUKCJCIP-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C(=CN=1)CC#N)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- Topological Polar Surface Area: 82.5
- XLogP3: 1.6
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024052-1g |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile |
1805609-92-0 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029024052-250mg |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile |
1805609-92-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029024052-500mg |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile |
1805609-92-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile
Comprehensive Overview of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile (CAS No. 1805609-92-0)
The compound 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile (CAS No. 1805609-92-0) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. Its unique molecular structure, featuring a difluoromethyl group, an iodo substituent, and a nitropyridine core, makes it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and crop protection, aligning with current trends in sustainable agriculture and precision medicine.
One of the most notable aspects of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile is its role in the development of novel heterocyclic compounds. Heterocycles are pivotal in modern chemistry, as they form the backbone of many pharmaceuticals and agrochemicals. The presence of the nitropyridine moiety in this compound enhances its reactivity, enabling it to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for constructing complex molecular architectures, which are often required in the synthesis of targeted therapies and high-performance materials.
In recent years, the demand for fluorinated compounds like 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile has surged, driven by their unique physicochemical properties. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates, making it a hot topic in medicinal chemistry. The difluoromethyl group in this compound is particularly valuable, as it can mimic other functional groups while offering enhanced electronic and steric effects. This property is frequently explored in the design of enzyme inhibitors and receptor modulators, addressing key challenges in treating diseases such as cancer and infectious diseases.
Another area where 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile shines is in agrochemical research. The nitropyridine scaffold is known for its herbicidal and fungicidal activities, and the incorporation of fluorine atoms can further optimize these effects. With the growing emphasis on sustainable farming practices, researchers are actively investigating this compound as a potential building block for next-generation crop protection agents. Its ability to disrupt key biological pathways in pests and pathogens makes it a promising candidate for developing environmentally friendly alternatives to traditional pesticides.
The synthesis and handling of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile require specialized expertise due to its reactive functional groups. The iodo substituent, for instance, is a valuable handle for further derivatization but also necessitates careful control of reaction conditions to avoid unwanted side reactions. Laboratories working with this compound often employ advanced techniques like palladium-catalyzed cross-coupling and microwave-assisted synthesis to achieve high yields and purity. These methods are frequently searched by chemists seeking to optimize their workflows and improve efficiency in complex synthetic routes.
From a commercial perspective, 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile is available through select suppliers catering to the fine chemical and pharmaceutical industries. Its CAS No. 1805609-92-0 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. Companies engaged in custom synthesis and contract research often list this compound in their portfolios, highlighting its relevance in high-value applications. The compound's pricing and availability are influenced by factors such as raw material costs, production scale, and market demand, which are common queries among procurement specialists.
In conclusion, 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile (CAS No. 1805609-92-0) represents a cutting-edge tool in the chemist's arsenal, bridging the gap between academic research and industrial innovation. Its multifaceted applications in drug discovery, agrochemical development, and materials science underscore its importance in addressing some of the most pressing challenges in these fields. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of sustainable and precision-driven technologies.
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